[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride
Description
[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-amine hydrochloride (CAS: 1006458-74-7, Molecular Formula: C₉H₁₈ClN₃, Molecular Weight: 203.72) is a pyrazole-derived amine hydrochloride salt. Its structure features a 3,5-dimethyl-substituted pyrazole ring with a propyl group at the 1-position and a methylamine hydrochloride substituent at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in synthetic chemistry and pharmaceutical research .
Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.
Properties
IUPAC Name |
(3,5-dimethyl-1-propylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-12-8(3)9(6-10)7(2)11-12;/h4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVOJOJHFLTLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716623 | |
| Record name | 1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006458-74-7 | |
| Record name | 1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation at C4
Introducing a chloromethyl group at position 4 enables subsequent amination. Chloromethylation employs formaldehyde and hydrochloric acid under Friedel-Crafts-like conditions, though pyrazoles’ moderate aromaticity necessitates careful optimization.
Optimized Protocol :
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Reactants : 1-Propyl-3,5-dimethyl-1H-pyrazole (1.0 equiv), paraformaldehyde (1.5 equiv), concentrated HCl (3.0 equiv)
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Catalyst : Zinc chloride (0.1 equiv)
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Solvent : Glacial acetic acid
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Temperature : 50–60°C
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Time : 6–8 hours
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Yield : 60–65%
The reaction likely proceeds via electrophilic substitution, with ZnCl₂ polarizing the C4-H bond. Excess HCl ensures protonation of formaldehyde, generating the chloromethyl electrophile.
Amination of the Chloromethyl Group
The chloromethyl intermediate is aminated using aqueous ammonia under elevated temperature and pressure, facilitating nucleophilic displacement of chloride.
Procedure :
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Reactants : 4-(Chloromethyl)-1-propyl-3,5-dimethyl-1H-pyrazole (1.0 equiv), ammonium hydroxide (28% NH₃, 5.0 equiv)
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Solvent : Ethanol
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Temperature : 100°C (sealed tube)
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Time : 12–16 hours
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Workup : The mixture is concentrated, and the residue is extracted with ethyl acetate.
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Yield : 75–80%
This step mirrors reductive amination strategies for pyrazole derivatives, where ammonia acts as both nucleophile and base.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.
Procedure :
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Reactants : [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (1.0 equiv), concentrated HCl (1.1 equiv)
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Solvent : Diethyl ether or ethanol
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Conditions : Stir at 0–5°C for 1 hour
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Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
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Yield : 95–98%
Alternative Pathways and Comparative Analysis
Reductive Amination of a 4-Formyl Intermediate
An alternative route involves formylation at C4 followed by reductive amination:
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Vilsmeier-Haack Formylation :
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Reductive Amination :
This pathway offers milder conditions but lower overall yields compared to chloromethylation.
Critical Considerations and Optimization
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Regioselectivity in Alkylation : Ensuring N1-propylation over C-alkylation requires stoichiometric control and polar aprotic solvents.
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Chloromethylation Efficiency : ZnCl₂ loading and HCl concentration critically influence electrophilic substitution rates.
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Amination Purity : Excess ammonia and prolonged reaction times minimize residual chloride .
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group in the hydrochloride salt participates in acid-base equilibria. Deprotonation occurs under basic conditions, regenerating the free amine form, which is critical for subsequent nucleophilic reactions.
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Reagent : NaOH, KOH, or aqueous NH₃
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Conditions : Room temperature, polar solvents (e.g., H₂O, MeOH)
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Product : [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (free base)
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Mechanism :
This reaction is foundational for activating the amine in synthetic workflows .
Alkylation and Acylation
The free amine undergoes alkylation and acylation to form secondary amines or amides, respectively.
Alkylation
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Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br)
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Conditions : DMF or THF, 60–80°C, 6–12 hours
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Product : -Alkylated derivatives (e.g., -methyl or -ethyl analogs)
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Example :
Yield: 70–85% (estimated from pyrazole-amine analogs).
Acylation
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Reagents : Acetyl chloride, benzoyl chloride
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Conditions : Et₃N as base, dichloromethane, 0°C → RT
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Product : -Acyl derivatives (e.g., acetamide or benzamide)
Reported yields for similar pyrazole amines: 65–90%.
Condensation Reactions
The amine reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases.
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Reagents : Aldehydes (e.g., benzaldehyde, formaldehyde)
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Conditions : Ethanol, reflux, 4–8 hours
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Product : Imine derivatives
Applications : Schiff bases are intermediates for heterocyclic synthesis (e.g., quinazolines).
Nucleophilic Substitution
The amine acts as a nucleophile in SN₂ reactions with electrophilic substrates.
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF, 50°C, 12h | -(Carbethoxymethyl) derivative | 78% | |
| 2-Chloropyridine | K₂CO₃, DMSO, 80°C, 24h | Pyridyl-substituted amine | 62% |
Complexation with Metal Ions
The amine and pyrazole nitrogen atoms can coordinate transition metals, forming chelates.
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Metal Salts : Cu(II), Zn(II), Fe(III)
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Conditions : Methanol/water, RT, 2h
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Products : Octahedral or square-planar complexes
Stability Constants (log K):
Oxidation Reactions
The amine group is susceptible to oxidation, forming nitro or nitroso derivatives under strong oxidizing conditions.
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Reagents : H₂O₂, HNO₃, or KMnO₄
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Conditions : Acidic (H₂SO₄), 50–70°C
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Products :
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Nitro derivative (with HNO₃):
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Nitroso derivative (with H₂O₂):
Note : Over-oxidation can lead to decomposition; yields are moderate (40–60%) .
-
Comparative Reactivity Table
| Reaction Type | Key Reagents | Conditions | Primary Products |
|---|---|---|---|
| Acid-Base | NaOH | RT, H₂O/MeOH | Free amine |
| Alkylation | CH₃I, C₂H₅Br | DMF, 60–80°C | -Alkyl derivatives |
| Acylation | AcCl, BzCl | Et₃N, CH₂Cl₂ | -Acyl derivatives |
| Condensation | R'CHO | EtOH, reflux | Schiff bases |
| Metal Complexation | CuSO₄, Zn(NO₃)₂ | MeOH/H₂O, RT | Metal chelates |
| Oxidation | HNO₃, H₂O₂ | H₂SO₄, 50–70°C | Nitro/nitroso compounds |
Mechanistic Insights and Challenges
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Steric Effects : The 3,5-dimethyl and propyl groups hinder reactivity at the pyrazole ring, directing modifications primarily to the exocyclic amine .
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Solubility : The hydrochloride salt enhances water solubility, but polar aprotic solvents (DMF, DMSO) are preferred for organic reactions .
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Stability : Degradation occurs above 200°C or under prolonged UV exposure; reactions should avoid extreme temperatures .
Scientific Research Applications
Biological Activities
Research indicates that [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Activity : Some derivatives of pyrazole compounds have shown promise in cancer treatment by inhibiting tumor growth. This compound could be evaluated for similar effects.
- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, this compound may have potential in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for drug design. Researchers can modify the pyrazole ring to develop analogs with improved efficacy and reduced toxicity.
Table 1: Potential Applications in Medicinal Chemistry
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics targeting resistant strains. |
| Anticancer Drugs | Synthesis of derivatives aimed at inhibiting specific cancer cell lines. |
| Neuroprotective Agents | Exploration of protective effects against neurodegeneration. |
Mechanism of Action
The mechanism of action of [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparator: [3-(1,3-Benzoxazol-2-yl)propyl]amine Hydrochloride
Compound : [3-(1,3-Benzoxazol-2-yl)propyl]amine hydrochloride (CAS: 76712-84-0, Molecular Formula: C₁₀H₁₃ClN₂O, Molecular Weight: 212.68) shares functional similarities as an amine hydrochloride but replaces the pyrazole core with a benzoxazole ring.
Structural and Physicochemical Differences :
| Property | Target Compound | [3-(1,3-Benzoxazol-2-yl)propyl]amine Hydrochloride |
|---|---|---|
| Heterocyclic Core | Pyrazole (2 adjacent N atoms) | Benzoxazole (fused benzene + oxazole ring) |
| Substituents | 3,5-Dimethyl, 1-propyl, methylamine | Benzoxazole, propylamine |
| Molecular Weight | 203.72 | 212.68 |
| Polar Solubility | High (HCl salt) | High (HCl salt) |
| Aromaticity | Moderately aromatic | Highly aromatic (benzoxazole) |
| Hydrogen Bonding | Limited (no O atom) | Enhanced (oxazole O participates in H-bonding) |
- Solubility: Both compounds exhibit high polar solubility due to the hydrochloride salt. However, the benzoxazole derivative may show reduced solubility in non-polar solvents due to its aromaticity .
- Stability : The pyrazole derivative’s stability under ambient conditions contrasts with the benzoxazole analog, which may exhibit photosensitivity due to the conjugated aromatic system.
Secondary Comparator: Potassium (butoxycarbonothioyl)sulfide
Compound: Potassium (butoxycarbonothioyl)sulfide (CAS: 871-58-9, Molecular Formula: C₅H₉KOS₂, Molecular Weight: 188.36) is structurally distinct as a sulfur-containing potassium salt.
| Property | Target Compound | Potassium (butoxycarbonothioyl)sulfide |
|---|---|---|
| Core Structure | Pyrazole-based amine | Thiocarbonate with sulfide |
| Charge | Neutral (HCl counterion) | Anionic (K⁺ counterion) |
| Reactivity | Amine nucleophilicity | Thiol-based reactivity |
- Applications : The sulfur compound is likely used as a thiocarbonyl transfer agent, whereas the pyrazole and benzoxazole derivatives may serve as intermediates in drug discovery.
Research Implications and Gaps
- Biological Activity: Pyrazole and benzoxazole derivatives are often explored for medicinal applications.
- Synthetic Utility : The hydrochloride salts of both amines facilitate their use in aqueous reaction conditions, though the benzoxazole’s aromaticity may limit compatibility with certain coupling reagents.
Biological Activity
[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H18ClN3
- Molecular Weight : 203.72 g/mol
- CAS Number : 1006458-74-7
Anticancer Activity
Research has shown that pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have indicated that certain pyrazole compounds can inhibit the proliferation of various cancer cell lines. A study involving a series of pyrazole derivatives demonstrated their effectiveness against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances cytotoxicity .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. In particular, this compound has been noted for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains. For example, one study reported that pyrazole derivatives could disrupt bacterial cell membranes, leading to cell lysis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents. The combination with doxorubicin showed enhanced efficacy, highlighting the potential of pyrazoles in cancer therapy .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymatic Activity : Some pyrazoles inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, these compounds can reduce the levels of inflammatory mediators.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis can be adapted from analogous amine hydrochlorides. For example, methylamine hydrochloride is synthesized via formaldehyde and ammonium chloride reactions . For the target compound, consider:
-
Step 1 : React (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanol with thionyl chloride to form the chloromethyl intermediate.
-
Step 2 : Perform nucleophilic substitution with ammonia or a protected amine, followed by hydrochloric acid treatment to yield the hydrochloride salt.
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Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) .
Reaction Condition Yield (%) Purity (HPLC) Room temperature, 24h 65 95% Reflux, 12h 78 98%
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adopt precautions for acute toxicity (Category 4 for oral, dermal, and inhalation hazards):
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and acids .
Advanced Research Questions
Q. How can structural ambiguities in X-ray crystallography data for this compound be resolved using SHELX software?
- Methodological Answer : Challenges like twinning or disorder require:
- SHELXL Refinement : Apply restraints for bond lengths/angles and anisotropic displacement parameters .
- Data Collection : Use low-temperature (100 K) datasets to reduce thermal motion artifacts.
- Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM tool to detect missed symmetry .
Q. What strategies resolve contradictions between NMR and mass spectrometry data for this compound?
- Methodological Answer :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm proton-proton and carbon-proton correlations.
- MS/MS Fragmentation : Compare experimental fragments with computational predictions (e.g., using CFM-ID).
- Hybrid Approach : Combine spectroscopic data with DFT-optimized molecular geometry (e.g., Gaussian 16) .
Q. How can synthesis be optimized for high-purity yields in proteomics or medicinal chemistry applications?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce byproducts.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
- Table : Comparison of solvent effects on yield:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 88 | 99 |
| Ethanol | 12 | 72 | 95 |
- Scale-Up : Employ flow chemistry for continuous purification, reducing batch variability .
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities.
- ICP-OES : Detect heavy metal residues (e.g., Pd from catalysis) with detection limits <1 ppm.
- NMR Relaxation Measurements : Identify low-abundance conformers via experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across different studies?
- Methodological Answer :
- Standardized Protocols : Use USP <1236> guidelines for solubility testing (e.g., shake-flask method at 25°C).
- Environmental Controls : Document pH, ionic strength, and co-solvents (e.g., DMSO for aqueous insolubility).
- Table : Solubility in common solvents:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.5 | 25 |
| Methanol | 45.8 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
